[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene: is an organic compound characterized by the presence of a benzene ring substituted with a bromoethenyl group and a bromomethylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene typically involves the bromination of a precursor compound. One common method is the bromination of a vinyl sulfone derivative using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Condensation Reactions: The compound can undergo condensation reactions with enolates generated from malononitrile or other CH-acids, resulting in the formation of tetrahydrothiophene S,S-dioxides.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Condensation: Sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Condensation Products: Tetrahydrothiophene S,S-dioxides and other cyclic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Wirkmechanismus
The mechanism of action of [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound can participate in substitution reactions, while the sulfonyl group can engage in condensation reactions. These interactions lead to the formation of new chemical bonds and the generation of various products .
Vergleich Mit ähnlichen Verbindungen
- Bromomethyl (E)-2-phenylethenyl sulfone
- Bromomethyl (Z)-1-bromo-2-phenylethenyl sulfone
- Methyl (E)-1-bromo-2-phenylethenyl sulfone
- Methyl (E)-2-bromo-2-phenylethenyl sulfone
Uniqueness: [2-Bromo-2-(bromomethylsulfonyl)ethenyl]benzene is unique due to the presence of both bromine and sulfonyl groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
648428-35-7 |
---|---|
Molekularformel |
C9H8Br2O2S |
Molekulargewicht |
340.03 g/mol |
IUPAC-Name |
[2-bromo-2-(bromomethylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C9H8Br2O2S/c10-7-14(12,13)9(11)6-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI-Schlüssel |
QXNVGYKIANAMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(S(=O)(=O)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.